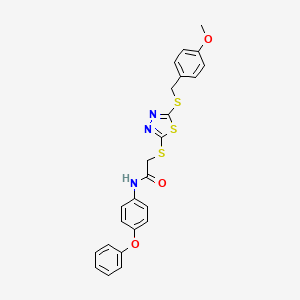
3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina es un compuesto orgánico complejo que pertenece a la clase de los derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un grupo benciltio, un grupo bromofenil y un anillo de piridina.
Métodos De Preparación
La síntesis de 3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado.
Introducción del grupo benciltio: El grupo benciltio se puede introducir a través de una reacción de sustitución nucleófila utilizando benciltiol y un grupo saliente adecuado.
Bromación: El grupo bromofenil se puede introducir a través de una reacción de bromación utilizando bromo o un agente de bromación.
Acoplamiento con piridina: El paso final implica el acoplamiento del derivado de triazol con piridina a través de una reacción de acoplamiento cruzado, como la reacción de Suzuki o Heck.
Los métodos de producción industrial para este compuesto pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo benciltio se puede oxidar para formar un sulfóxido o sulfona utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo bromofenil se puede reducir a un grupo fenilo utilizando agentes reductores como paladio sobre carbono (Pd/C) e hidrógeno gaseoso.
Sustitución: El átomo de bromo en el grupo bromofenil se puede sustituir con otros nucleófilos, como aminas o tioles, a través de reacciones de sustitución nucleófila.
Reacciones de acoplamiento: El compuesto puede participar en varias reacciones de acoplamiento, como Suzuki, Heck o Sonogashira, para formar estructuras más complejas.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
Química medicinal: Los derivados de triazol, incluido este compuesto, han mostrado una actividad prometedora como agentes antimicrobianos, antifúngicos y anticancerígenos. Se están investigando por su posible uso en el desarrollo de fármacos.
Ciencia de los materiales: La estructura única de este compuesto lo convierte en un posible candidato para el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Investigación biológica: El compuesto se puede utilizar como herramienta en la investigación biológica para estudiar las interacciones entre pequeñas moléculas y objetivos biológicos, como enzimas o receptores.
Síntesis química: El compuesto puede servir como intermedio en la síntesis de moléculas más complejas, lo que lo hace valioso en la síntesis orgánica y la investigación química.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina depende de su aplicación específica. En química medicinal, el compuesto puede ejercer sus efectos interactuando con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la inhibición o activación de vías biológicas. Los objetivos moleculares y las vías exactas involucrados pueden variar según la actividad biológica específica que se esté estudiando.
Comparación Con Compuestos Similares
3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina se puede comparar con otros derivados de triazol, como:
1,2,4-Triazol: Un compuesto de triazol simple con una amplia gama de actividades biológicas.
Fluconazol: Un agente antifúngico triazol utilizado en el tratamiento de infecciones fúngicas.
Voriconazol: Otro agente antifúngico triazol con un espectro de actividad más amplio en comparación con el fluconazol.
La singularidad de 3-(5-(Benciltio)-4-(4-bromofenil)-4H-1,2,4-triazol-3-il)piridina radica en su patrón de sustitución específico, que puede conferir propiedades biológicas y químicas distintas en comparación con otros derivados de triazol.
Propiedades
Número CAS |
477329-80-9 |
|---|---|
Fórmula molecular |
C20H15BrN4S |
Peso molecular |
423.3 g/mol |
Nombre IUPAC |
3-[5-benzylsulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C20H15BrN4S/c21-17-8-10-18(11-9-17)25-19(16-7-4-12-22-13-16)23-24-20(25)26-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Clave InChI |
AGQVHGPXLGPHHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029604.png)
![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12029622.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)


![2-Methoxyethyl (2Z)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12029649.png)

![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12029653.png)
![2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12029659.png)
